2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
CAS No.: 62300-90-7
Cat. No.: VC17285549
Molecular Formula: C11H10Cl3NO2
Molecular Weight: 294.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62300-90-7 |
---|---|
Molecular Formula | C11H10Cl3NO2 |
Molecular Weight | 294.6 g/mol |
IUPAC Name | 2,2-dichloro-1-(5-chloro-6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Standard InChI | InChI=1S/C11H10Cl3NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2 |
Standard InChI Key | RBWYRAQWXIIIRP-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C=CC(=C2Cl)O)N(C1)C(=O)C(Cl)Cl |
Introduction
Synthesis of Quinoline Derivatives
Quinoline derivatives can be synthesized through various methods, including the Skraup reaction, the Doebner-Miller reaction, and the Conrad-Limpach reaction. These methods typically involve the condensation of aniline derivatives with carbonyl compounds.
Synthesis Steps:
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Starting Materials: Aniline derivatives and carbonyl compounds.
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Reaction Conditions: High temperatures, acidic conditions.
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Product Formation: Quinoline ring formation through condensation reactions.
Biological Activities of Quinoline Derivatives
Quinoline derivatives are known for their diverse biological activities:
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Antimicrobial Activity: Many quinolines exhibit antibacterial and antifungal properties.
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Antimalarial Activity: Quinolines, such as chloroquine, have been used historically to treat malaria.
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Anticancer Activity: Some quinoline derivatives have shown promise in cancer treatment due to their ability to inhibit cell growth.
Research Findings and Applications
While specific research findings on 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one are not available, quinoline derivatives in general have been extensively studied for their potential applications in medicine and agriculture.
Applications:
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Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
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Agriculture: Use as pesticides and fungicides due to their antimicrobial properties.
Future Directions:
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Synthetic Chemistry: Developing efficient synthesis routes.
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Biological Screening: Evaluating its antimicrobial, antimalarial, and anticancer activities.
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Toxicity Studies: Assessing its safety profile for potential applications.
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